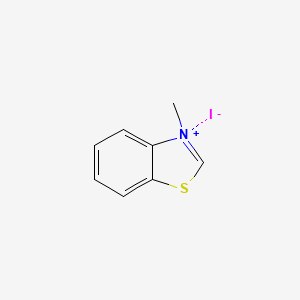

3-methyl-1,3-benzothiazol-3-ium;iodide

Description

3-Methyl-1,3-benzothiazol-3-ium iodide is a quaternary ammonium salt characterized by a benzothiazole core substituted with a methyl group at the 3-position and an iodide counterion. This compound is synthesized via N-alkylation of 2-amino-1,3-benzothiazole with methyl iodide or α-iodoketones under catalyst-free conditions . Its structure is confirmed by $ ^1 \text{H} $ and $ ^{13} \text{C} $ NMR spectroscopy, UV-Vis absorption spectra, and elemental analysis . The methyl group enhances stability and influences intermolecular interactions, making it a versatile intermediate in organic synthesis and materials science. Applications include its use as a precursor for fluorescent dyes, antimicrobial agents, and cardiolipin-binding molecules .

Properties

IUPAC Name |

3-methyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NS.HI/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYIRNXZLWJMCR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CSC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CSC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The mechanism follows an SN2 pathway:

-

Nucleophilic Attack : The lone pair on the nitrogen atom of benzothiazole attacks the electrophilic methyl carbon in methyl iodide.

-

Transition State Formation : A pentacoordinate transition state forms, with simultaneous bond formation (N–CH₃) and bond cleavage (I⁻ departure).

-

Product Formation : The iodide counterion stabilizes the positively charged benzothiazolium species.

The reaction is summarized as:

Procedure Details

-

Reagents and Stoichiometry :

-

Reaction Conditions :

-

Workup :

-

After cooling, the product precipitates as a white crystalline solid.

-

Crude material is isolated by vacuum filtration and washed with cold diethyl ether.

-

-

Recrystallization :

Table 1: Optimization Parameters for Traditional Synthesis

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile | Higher polarity accelerates SN2 |

| Temperature | 80–85°C | Balances reaction rate vs. decomposition |

| Reaction Time | 18–24 hours | Ensures >95% conversion |

| Methyl Iodide Excess | 20% | Drives reaction to completion |

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A typical protocol involves:

Solid-Phase Synthesis

This method immobilizes benzothiazole on a resin (e.g., Wang resin) to simplify purification:

-

Resin Functionalization : Benzothiazole is attached via a linker.

-

Alkylation : Methyl iodide in DCM reacts for 6 hours at 25°C.

Industrial-Scale Production Methods

Industrial protocols prioritize cost-effectiveness and scalability:

Table 2: Comparison of Laboratory vs. Industrial Methods

| Metric | Laboratory Method | Industrial Method |

|---|---|---|

| Throughput | 10–50 g/day | 100–500 kg/day |

| Energy Consumption | High | Optimized |

| Purity | 95–98% | 99% |

Purification and Characterization Techniques

Recrystallization

Chemical Reactions Analysis

3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of various substituted benzothiazolium compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-methyl-1,3-benzothiazol-3-ium iodide with structurally related benzothiazolium iodides:

Key Observations :

- Substituent Impact: Ethyl groups (e.g., in SM19) improve lipid-binding specificity compared to methyl derivatives, as seen in cardiolipin interactions . Aromatic extensions (e.g., dimethylaminophenyl) induce solvatochromic shifts due to extended π-conjugation .

- Amino Functionalization: 2-Amino derivatives (e.g., 3d–3f) exhibit distinct UV absorption profiles (280–320 nm) and enable cyclization reactions to form imidazo-benzothiazoles .

- Hybrid Structures : Pyridinium-benzothiazole hybrids () adopt planar geometries conducive to J-aggregate formation, critical for photographic sensitization.

Physical and Chemical Properties

- Thermal Stability : Methyl and ethyl derivatives exhibit comparable melting points (~160–180°C), but bulkier substituents (e.g., heptyl in ) reduce crystallinity.

- Spectroscopic Features :

- Methyl/ethyl derivatives show $ ^1 \text{H} $ NMR signals at δ 2.5–3.5 ppm for alkyl protons .

- Aromatic substituents (e.g., thienyl or carbazolyl) introduce distinct $ ^{13} \text{C} $ shifts (δ 120–150 ppm) .

- Solvatochromic dyes () display absorption maxima sensitive to solvent polarity (e.g., 550 nm in acetone vs. 620 nm in DMSO) .

Q & A

Q. What synthetic strategies are employed for quaternizing benzothiazole derivatives to form iodides?

The synthesis typically involves alkylation of the benzothiazole core using methyl iodide under basic conditions. For example, introducing the methyl group at the nitrogen atom via nucleophilic substitution, followed by purification through recrystallization or column chromatography. Structural confirmation is achieved via NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

- 1H/13C NMR spectroscopy to confirm proton and carbon environments, particularly distinguishing the methyl group at the 3-position .

- Infrared (IR) spectroscopy to identify functional groups like C-S and C-N bonds.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve the absolute configuration, as demonstrated in imidazolium salt studies .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 3-methyl-1,3-benzothiazol-3-ium iodide in substitution reactions?

Density Functional Theory (DFT) calculations can model nucleophilic attack pathways, predicting regioselectivity and transition states. For instance, comparing the electrophilicity of the benzothiazolium core with substituent effects (e.g., methyl vs. ethyl groups) helps optimize reaction conditions. Crystallographic data from related compounds (e.g., imidazolium salts) provide structural benchmarks for computational models .

Q. What methodologies are effective in studying the interaction of this compound with biological targets?

- Surface Plasmon Resonance (SPR) quantifies binding kinetics with proteins or DNA.

- Fluorescence quenching assays to monitor interactions with biomolecules like serum albumin.

- Molecular docking simulations using crystal structures of target enzymes (e.g., kinases) to predict binding modes, as seen in benzimidazole derivative studies .

Q. How can researchers address contradictions in reported biological activities of benzothiazolium derivatives?

Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:

- Reproducibility checks under standardized protocols (pH, solvent, temperature).

- High-Performance Liquid Chromatography (HPLC) to verify compound purity.

- Structure-Activity Relationship (SAR) studies to isolate the effects of the methyl group versus other substituents .

Q. What experimental designs are optimal for evaluating the photophysical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.